molecular formula C18H16Cl2N4O2S B4761355 1-(2,4-Dichlorophenyl)-3-[5-(4-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea

1-(2,4-Dichlorophenyl)-3-[5-(4-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea

Cat. No.: B4761355
M. Wt: 423.3 g/mol
InChI Key: GFOIONOSFFOYBO-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-3-[5-(4-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea is a synthetic organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a urea linkage connecting a dichlorophenyl group and a propoxyphenyl-thiadiazole moiety, which contributes to its distinctive properties.

Preparation Methods

The synthesis of 1-(2,4-Dichlorophenyl)-3-[5-(4-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the thiadiazole ring: This step involves the cyclization of appropriate precursors under specific conditions to form the 1,3,4-thiadiazole ring.

    Attachment of the propoxyphenyl group: The propoxyphenyl group is introduced through a substitution reaction, often using a suitable halide and a base.

    Coupling with the dichlorophenyl group: The final step involves coupling the dichlorophenyl group with the thiadiazole derivative through a urea linkage, typically using a coupling reagent such as carbodiimide.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-(2,4-Dichlorophenyl)-3-[5-(4-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced products, often involving the thiadiazole ring or the urea linkage.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using suitable reagents and catalysts.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has investigated its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenyl)-3-[5-(4-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes or receptors: It can interact with specific enzymes or receptors, modulating their activity.

    Disruption of cellular processes: The compound may interfere with key cellular processes, leading to its observed biological effects.

The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2,4-Dichlorophenyl)-3-[5-(4-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea can be compared with other similar compounds, such as:

    1-(2,4-Dichlorophenyl)-1-(4-propoxyphenyl)ethanol: This compound shares the dichlorophenyl and propoxyphenyl groups but lacks the thiadiazole ring and urea linkage.

    2-(2,4-Dichlorophenyl)-1-(2-methoxyphenyl)-1-(2-pyridinyl)-2-propanol: This compound features a different core structure and functional groups, leading to distinct properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups and the presence of the thiadiazole ring, which imparts unique chemical and biological properties.

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-3-[5-(4-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N4O2S/c1-2-9-26-13-6-3-11(4-7-13)16-23-24-18(27-16)22-17(25)21-15-8-5-12(19)10-14(15)20/h3-8,10H,2,9H2,1H3,(H2,21,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFOIONOSFFOYBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)NC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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